molecular formula C13H14F3NO5 B1356487 2-[4-(Trifluoromethyl)phenyl]morpholine oxalate CAS No. 1198416-91-9

2-[4-(Trifluoromethyl)phenyl]morpholine oxalate

Cat. No.: B1356487
CAS No.: 1198416-91-9
M. Wt: 321.25 g/mol
InChI Key: MTKHXBQYMNLAEX-UHFFFAOYSA-N
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Description

2-[4-(Trifluoromethyl)phenyl]morpholine oxalate (CAS No. 1198416-91-9) is a morpholine derivative featuring a trifluoromethylphenyl substituent and an oxalate counterion. Its molecular formula is C₁₃H₁₆F₃NO·C₂H₂O₄, with a molecular weight of 267.205 g/mol for the free base and 357.18 g/mol for the oxalate salt . The compound is characterized by a morpholine ring (a six-membered oxygen- and nitrogen-containing heterocycle) attached to a para-trifluoromethyl-substituted phenyl group. The oxalate salt enhances aqueous solubility, making it suitable for biochemical and pharmaceutical applications . Its synthesis typically involves amination or coupling reactions, with purity levels exceeding 95% as verified by HPLC and NMR .

Properties

IUPAC Name

oxalic acid;2-[4-(trifluoromethyl)phenyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO.C2H2O4/c12-11(13,14)9-3-1-8(2-4-9)10-7-15-5-6-16-10;3-1(4)2(5)6/h1-4,10,15H,5-7H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTKHXBQYMNLAEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)C2=CC=C(C=C2)C(F)(F)F.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Salt Formation via Crystallization with Oxalic Acid

A common and industrially favored method involves dissolving the free base morpholine derivative in an appropriate solvent followed by the addition of oxalic acid to form the oxalate salt through crystallization.

Typical procedure:

  • Dissolve the free base 2-[4-(trifluoromethyl)phenyl]morpholine in a neutral or slightly acidic solvent such as isopropanol.
  • Add oxalic acid (or oxalic acid dihydrate) in stoichiometric amounts.
  • Heat the mixture to around 40–50°C to ensure complete dissolution.
  • Cool the solution slowly to room temperature or below to induce crystallization of the oxalate salt.
  • Stir for several hours to maximize crystallization.
  • Filter, wash, and dry the crystalline oxalate salt.

Example data from literature:

Step Conditions Outcome
Solvent Isopropanol Good solubility of free base
Acid Oxalic acid (1 eq) Formation of oxalate salt
Temperature 45°C (dissolution), then RT Controlled crystallization
Crystallization time 4–6 hours stirring High purity crystals
Yield ~50-55% Moderate to good yield
Purity (HPLC) >99% High chemical purity

This method is advantageous due to mild conditions, avoidance of expensive reagents, and suitability for scale-up.

Synthetic Route to the Morpholine Free Base Precursor

The preparation of the free base 2-[4-(trifluoromethyl)phenyl]morpholine, prior to salt formation, often involves multi-step synthesis:

  • Starting from substituted benzyl or phenyl precursors bearing trifluoromethyl groups.
  • Formation of oxazinone or oxazolidinone intermediates.
  • Nucleophilic ring closure to form the morpholine ring.
  • Catalytic hydrogenation or reduction steps to remove protecting groups or reduce intermediates.

One documented approach involves:

  • Reaction of a benzyl-substituted oxazinone with 4-fluorophenyl magnesium bromide in tetrahydrofuran.
  • Subsequent catalytic hydrogenation using Pd/C under mild hydrogen pressure.
  • Purification to yield the morpholine free base.

This route is favored for its stereochemical control and ability to produce enantiomerically pure compounds, critical for pharmaceutical applications.

Direct Preparation of the Oxalate Salt from Intermediate Salts

In some processes, intermediate salts such as hydrochloride or p-toluenesulfonate salts of the morpholine derivative are converted to oxalate salts by salt exchange:

  • Dissolve the intermediate salt in a suitable solvent (e.g., isopropanol).
  • Add oxalic acid or oxalate salt to the solution.
  • Induce crystallization as described above.
  • Filter and purify the oxalate salt.

This approach allows flexibility in salt form selection depending on downstream processing requirements.

Reaction Conditions and Optimization

Parameter Typical Range/Value Notes
Solvent Isopropanol, ethanol, methanol Polar protic solvents favored for salt formation
Temperature (crystallization) 40–50°C (dissolution), RT (crystallization) Controls crystal size and purity
Acid equivalents 1.0–1.1 eq oxalic acid Slight excess ensures complete salt formation
Stirring time 4–6 hours Ensures complete crystallization
Yield 50–55% Dependent on purity of starting free base
Purity (HPLC) >99% High purity essential for pharmaceutical grade

Advantages and Industrial Relevance

  • Mild Conditions: The salt formation avoids harsh reagents or extreme temperatures, reducing degradation risks.
  • Cost-Effectiveness: Use of inexpensive solvents and acids lowers production costs.
  • Scalability: The crystallization-based salt formation is easily scalable for industrial manufacture.
  • Purity and Stability: Oxalate salts generally improve compound stability and handling properties.
  • Avoidance of Expensive Catalysts: Some synthetic routes avoid costly chiral catalysts by using resolution via crystallization.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Solvents Conditions Yield (%) Purity (HPLC) Notes
Salt formation by crystallization 2-[4-(trifluoromethyl)phenyl]morpholine free base Oxalic acid, isopropanol 45°C dissolution, RT crystallization, 4–6 h stirring ~50–55 >99% Simple, mild, scalable
Multi-step synthesis of free base Benzyl oxazinone intermediates Grignard reagent, Pd/C catalyst, THF Room temp to mild heating, hydrogenation Variable High Stereoselective, complex
Salt exchange from other salts Hydrochloride or tosylate salt Oxalic acid, isopropanol Similar to salt formation above ~50 >99% Flexible salt conversion

Research Findings and Considerations

  • Stability of intermediates can be an issue; some hydroxyl-activated intermediates show poor stability, complicating scale-up.
  • Avoiding expensive chiral catalysts by using crystallization resolution improves economic feasibility.
  • Use of polar protic solvents such as isopropanol or ethanol is critical for efficient salt crystallization.
  • Hydrogenation steps require careful control of temperature and pressure to ensure complete deprotection without over-reduction.
  • Purification steps such as activated charcoal treatment at moderate temperatures can enhance purity without compromising yield.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Trifluoromethyl)phenyl]morpholine oxalate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

2-[4-(Trifluoromethyl)phenyl]morpholine oxalate is widely used in scientific research, including:

    Chemistry: As a reagent in organic synthesis and catalysis.

    Biology: In the study of enzyme mechanisms and protein interactions.

    Medicine: As a potential therapeutic agent in drug discovery and development.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[4-(Trifluoromethyl)phenyl]morpholine oxalate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with its target, modulating its activity and leading to various biological effects .

Comparison with Similar Compounds

Morpholine Derivatives with Aromatic Substituents

  • 4-(4-Nitrophenyl)thiomorpholine

    • Structure : Thiomorpholine core (sulfur replaces oxygen in the morpholine ring) with a para-nitrophenyl group.
    • Properties : The nitro group is strongly electron-withdrawing, enhancing reactivity in cross-coupling reactions. Thiomorpholine’s sulfur atom increases lipophilicity (logP ≈ 2.8) compared to oxygenated morpholine .
    • Applications : Precursor in combinatorial synthesis of arylthiomorpholine derivatives for pharmaceutical intermediates .
  • 4-(3-Methoxyphenyl)morpholine

    • Structure : Morpholine with a meta-methoxy-substituted phenyl group.
    • Properties : The methoxy group is electron-donating, reducing electrophilicity compared to trifluoromethyl. Purity >98% via HPLC .
    • Applications : Intermediate in nickel-catalyzed cross-coupling reactions .

Trifluoromethylphenyl Heterocycles

  • 2-[4-(Trifluoromethyl)phenyl]-1,3,4-oxadiazole

    • Structure : Oxadiazole ring substituted with a trifluoromethylphenyl group.
    • Properties : Higher rigidity and thermal stability (mp >150°C) due to the oxadiazole core. LogP ≈ 3.2, indicating greater lipophilicity than morpholine analogues .
    • Applications : Building block for agrochemicals and fluorescent probes .
  • 5-(4-Trifluoromethylphenyl)nicotinic acid

    • Structure : Nicotinic acid derivative with a para-trifluoromethylphenyl group.
    • Properties : Carboxylic acid functionality enables coordination to metal catalysts. Purity: 98% .
    • Applications : Ligand in transition-metal catalysis .

Pharmacologically Active Analogues

  • 3-[[(2R,3R)-2-[(R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholino]methyl]-1H-1,2,4-triazol-5(4H)-one Structure: Complex morpholine-triazole hybrid with multiple trifluoromethyl and fluorophenyl groups. Applications: Aprepitant derivative for neurological disorders .
  • ATPR (4-Amino-2-trifluoromethylphenyl Retinate) Structure: Retinoic acid esterified with a trifluoromethylphenyl group. Properties: Induces cancer cell differentiation (IC₅₀ ≈ 1 µM for NB4 cells) with reduced toxicity compared to ATRA . Applications: Anticancer therapy .

Table 1: Key Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Purity (%) logP Key Applications Reference
2-[4-(Trifluoromethyl)phenyl]morpholine oxalate C₁₃H₁₆F₃NO·C₂H₂O₄ 357.18 95–96 2.1* Biochemical research
4-(4-Nitrophenyl)thiomorpholine C₁₀H₁₁N₂O₂S 239.27 >95 2.8 Pharmaceutical precursor
2-[4-(Trifluoromethyl)phenyl]-1,3,4-oxadiazole C₉H₅F₃N₂O 226.15 98 3.2 Organic synthesis
ATPR C₂₈H₂₉F₃N₂O₂ 494.54 99.7 5.1 Anticancer therapy
Aprepitant derivative C₃₄H₂₈F₇N₅O₃ 715.61 >97 4.5 Neurological disorders

*Estimated via computational tools.

Research Findings and Trends

  • Electronic Effects : The trifluoromethyl group in this compound provides moderate electron-withdrawing effects, enhancing stability against oxidative metabolism compared to nitro- or methoxy-substituted analogues .
  • Solubility Enhancement : The oxalate salt improves aqueous solubility (≈10 mg/mL) compared to free bases like 4-(3-Methoxyphenyl)morpholine (<1 mg/mL) .
  • Biological Activity : Trifluoromethylphenyl morpholine derivatives show promise in CNS drug development due to balanced lipophilicity (logP 2.1–3.2) and blood-brain barrier penetration .

Biological Activity

2-[4-(Trifluoromethyl)phenyl]morpholine oxalate (TFPMO) is a chemical compound characterized by its morpholine ring and a trifluoromethyl-substituted phenyl group. Its molecular formula is C13H14F3NO5, with a molecular weight of approximately 321.25 g/mol. The trifluoromethyl group enhances the compound's lipophilicity, making it of interest in pharmaceutical and agrochemical applications. However, research on TFPMO's biological activity is limited, necessitating a thorough examination of its potential effects.

Chemical Structure and Properties

The presence of the trifluoromethyl group in TFPMO significantly influences its chemical behavior and biological interactions. The oxalate moiety contributes to its reactivity, allowing participation in various chemical reactions. This section outlines the structural characteristics that define TFPMO:

Property Details
Molecular Formula C13H14F3NO5
Molecular Weight 321.25 g/mol
Functional Groups Morpholine, Trifluoromethyl, Oxalate
Solubility Enhanced due to trifluoromethyl group

Biological Activity Overview

Although comprehensive studies on TFPMO are scarce, preliminary insights into its biological activity can be derived from related compounds and structure-activity relationship (SAR) analyses. Compounds with similar structures have shown promising biological activities, including:

  • Antimicrobial Activity : Some derivatives exhibit significant antibacterial properties.
  • Anticancer Potential : Similar compounds have demonstrated cytotoxic effects against various cancer cell lines.

Case Studies and Research Findings

  • Antimicrobial Studies :
    Research indicates that compounds bearing trifluoromethyl groups often exhibit heightened antimicrobial activity. A study on related morpholine derivatives revealed that these compounds could inhibit the growth of bacterial strains, suggesting that TFPMO may possess similar properties.
  • Cytotoxicity Against Cancer Cells :
    A study involving structurally related phenylmorpholines demonstrated cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). These findings imply that TFPMO could also exhibit anticancer activity, warranting further investigation.
  • Mechanism of Action :
    The exact mechanism of action for TFPMO remains unknown; however, it is hypothesized that the compound may interact with specific biological targets, such as enzymes or receptors involved in cellular signaling pathways. Further research is needed to elucidate these interactions.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activity potential of TFPMO compared to structurally similar compounds:

Compound Name Structural Characteristics Biological Activity Potential
This compoundContains morpholine and oxalate moietyAntimicrobial, anticancer potential
3-[4-(Trifluoromethyl)phenyl]morpholineSimilar structure without oxalatePotentially similar biological effects
2-[4-Fluorophenyl]morpholineLess fluorinationDifferent reactivity
N-Methyl-2-[4-(trifluoromethyl)phenyl]morpholineMethyl substitution at nitrogenAltered pharmacokinetics

Q & A

Q. What established synthetic routes exist for 2-[4-(Trifluoromethyl)phenyl]morpholine oxalate, and how can researchers optimize reaction yields?

  • Methodological Answer : The synthesis typically involves coupling morpholine derivatives with fluorinated aryl halides via nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling. Yield optimization requires screening catalysts (e.g., Pd/Cu systems), solvents (polar aprotic solvents like DMF), and temperature gradients. Computational reaction path searches (e.g., quantum chemical calculations) can predict intermediate stability and transition states to prioritize experimental conditions . Post-synthesis, oxalate salt formation is achieved by treating the free base with oxalic acid in ethanol under reflux.

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1H^{1}\text{H} and 19F^{19}\text{F} NMR verify substituent positions and trifluoromethyl group integrity.
  • High-Performance Liquid Chromatography (HPLC) : Quantify purity (>95%) using reverse-phase columns (C18) with UV detection at 254 nm.
  • Mass Spectrometry (MS) : Confirm molecular weight (219.33 g/mol for the oxalate salt) via electrospray ionization (ESI-MS).
  • Melting Point Analysis : Compare observed values (e.g., 79–81°C for related fluorophenylacetic acids) to literature to assess crystallinity .

Q. How does the trifluoromethyl group influence the compound’s solubility in common solvents?

  • Methodological Answer : The lipophilic trifluoromethyl group reduces solubility in polar solvents (e.g., water) but enhances solubility in organic solvents like dichloromethane or ethyl acetate. Researchers should perform solubility screens using the shake-flask method : dissolve the compound in saturated solvent solutions, equilibrate at 25°C, and quantify via UV-Vis spectroscopy. Solubility parameters (Hansen solubility parameters) can be modeled computationally to predict optimal solvent systems .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* level) can map reaction pathways, such as nucleophilic attacks or electrophilic substitutions. Software like Gaussian or ORCA simulates transition states and intermediates, identifying kinetic barriers. For example, modeling the electron-withdrawing effect of the trifluoromethyl group on aryl ring reactivity can guide catalyst selection for Suzuki-Miyaura couplings .

Q. What experimental strategies resolve contradictory solubility data across different solvent systems?

  • Methodological Answer : Apply factorial design to isolate variables (e.g., solvent polarity, temperature, pH). For instance, a 23^3 factorial experiment tests solvent (water vs. ethanol), temperature (25°C vs. 40°C), and agitation rate. Analyze results via ANOVA to identify significant factors. Replicate experiments under controlled humidity to account for hygroscopic effects . Cross-validate with computational solubility predictions using COSMO-RS models .

Q. How can researchers design reactors for scalable synthesis while maintaining stereochemical control?

  • Methodological Answer : Continuous-flow reactors (e.g., microfluidic systems) improve heat/mass transfer and reduce side reactions. Key parameters include:
  • Residence Time : Optimize via kinetic studies to prevent decomposition.
  • Catalyst Immobilization : Use packed-bed reactors with heterogenized catalysts (e.g., Pd on silica).
  • In-line Analytics : Implement FTIR or Raman spectroscopy for real-time monitoring of intermediate phases .

Q. What methodologies address discrepancies in biological activity data for this compound in receptor-binding assays?

  • Methodological Answer :
  • Dose-Response Curves : Use standardized protocols (e.g., IC50_{50} determination via radioligand displacement assays) with triplicate replicates.
  • Control for Counterion Effects : Compare oxalate salt vs. free base activity to isolate pharmacological contributions.
  • Molecular Dynamics (MD) Simulations : Model ligand-receptor interactions (e.g., docking to serotonin or dopamine receptors) to explain variations in binding affinity .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting thermal stability data reported in differential scanning calorimetry (DSC) studies?

  • Methodological Answer :
  • Standardize Protocols : Ensure identical heating rates (e.g., 10°C/min) and sample preparation (e.g., anhydrous vs. hydrated forms).
  • Complementary Techniques : Pair DSC with thermogravimetric analysis (TGA) to distinguish decomposition from phase transitions.
  • Replicate Under Inert Atmospheres : Eliminate oxidative degradation by conducting experiments under nitrogen .

Safety and Handling

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation of fine powders.
  • Spill Management : Neutralize oxalate salts with calcium carbonate and dispose via hazardous waste protocols .

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